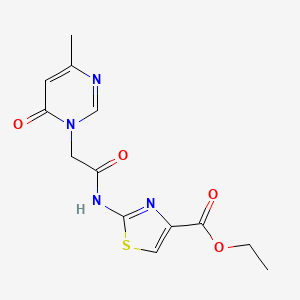![molecular formula C24H28N2O3S B2584379 1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 694486-38-9](/img/structure/B2584379.png)
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DNPS and is a piperazine derivative that has a naphthalene sulfonamide moiety. DNPS is widely used in various scientific research applications due to its unique properties and mechanism of action.
作用機序
DNPS inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding leads to the formation of a covalent bond between the sulfonamide group of DNPS and the active site cysteine residue of the enzyme. This covalent bond prevents the dephosphorylation of various signaling molecules, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways play crucial roles in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The activation of these pathways by DNPS can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
実験室実験の利点と制限
DNPS has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it an ideal tool for studying the mechanisms of various diseases. DNPS is also stable and can be easily synthesized and purified using various techniques. However, DNPS has some limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using DNPS in lab experiments.
将来の方向性
There are several future directions for the use of DNPS in scientific research. One potential direction is the study of the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. Another potential direction is the development of novel inhibitors of PTPs based on the structure of DNPS. Additionally, the development of DNPS-based probes for imaging PTPs in vivo is also a promising direction for future research.
合成法
The synthesis of DNPS is carried out by reacting 1-(3,4-Dimethylphenyl)piperazine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base. The reaction yields DNPS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
DNPS is widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, which can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-23-11-12-24(22-8-6-5-7-21(22)23)30(27,28)26-15-13-25(14-16-26)20-10-9-18(2)19(3)17-20/h5-12,17H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBILTDKYQVXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584299.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)
![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)


